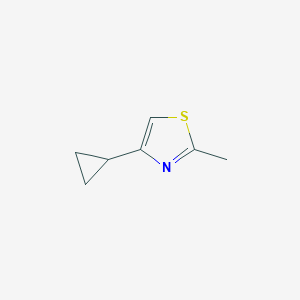

4-Cyclopropyl-2-methylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-5-8-7(4-9-5)6-2-3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCFNLNJEUFKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropyl 2 Methylthiazole

Established Synthetic Pathways to the Thiazole (B1198619) Core

The formation of the thiazole ring is a fundamental step in the synthesis of 4-cyclopropyl-2-methylthiazole. Classical methods, widely documented in organic chemistry, provide reliable routes to this heterocyclic system.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of thiazole derivatives. orientjchem.orgtandfonline.com This method involves the condensation reaction between an α-haloketone and a thioamide. orientjchem.orgtandfonline.com In the context of this compound, this would typically involve the reaction of an α-halo-cyclopropylketone with thioacetamide. The reaction proceeds through the formation of a thioimidate intermediate, which then undergoes intramolecular cyclization to form the thiazole ring. Variations of this synthesis can accommodate a wide range of substituents on both the thioamide and the α-haloketone, making it a versatile approach. tandfonline.com

Cyclization Reactions Utilizing Alpha-Halogenated Ketones and Thioamides

A well-established route for synthesizing the thiazole core involves the cyclization of α-halogenated ketones with thioamides. orientjchem.org This method is a direct application of the principles of the Hantzsch synthesis. For the specific synthesis of this compound, this would involve the reaction of a 1-cyclopropyl-α-haloethanone with thioacetamide. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. The general reaction scheme is as follows:

Reaction Scheme: Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| α-Haloketone | Thioamide | Thiazole |

| 1-Cyclopropyl-α-haloethanone | Thioacetamide | This compound |

A specific example is a two-step protocol starting with the bromination of 1-cyclopropylethanone to yield 2-bromo-1-cyclopropylethanone, which is then cyclized with methylthiourea. This sequential approach can offer improved regioselectivity.

Synthesis of Key Precursors and Cyclopropyl-Containing Intermediates

The successful synthesis of this compound is contingent upon the availability of key precursors, particularly those containing the cyclopropyl (B3062369) moiety. A crucial intermediate is 1-cyclopropylethanone, which can be brominated to form the corresponding α-haloketone needed for the Hantzsch synthesis. The synthesis of 1-cyclopropylethanone itself can be achieved through various established organometallic or cyclopropanation reactions.

Advanced Synthetic Approaches

In addition to the classical methods, modern synthetic techniques offer more efficient and environmentally friendly routes to this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. figshare.comnih.govnih.gov In the context of thiazole synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. figshare.comnih.gov The synthesis of thiazole derivatives, including those analogous to this compound, has been successfully achieved using microwave-assisted protocols. figshare.comnih.gov This technique is particularly beneficial for the condensation reaction between the α-haloketone and thioamide, often leading to cleaner reactions and easier purification. figshare.com Research has shown that microwave-assisted synthesis can lead to high yields of thiazole products in a matter of minutes. nih.gov

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes nih.gov |

| Yield | Generally lower | Often higher nih.govjchps.com |

| By-products | More likely | Minimized jchps.com |

Metal-Free and Catalyst-Free Synthetic Strategies

Recent research has focused on developing synthetic methods that avoid the use of metal catalysts, which can be costly and pose environmental concerns. organic-chemistry.org For thiazole synthesis, catalyst-free approaches have been developed, particularly for the Hantzsch reaction and its variations. organic-chemistry.org These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of specific solvents. The development of metal-free strategies aligns with the principles of green chemistry, aiming for more sustainable synthetic processes.

Green Chemistry Principles in Thiazole Synthesis

The synthesis of thiazole derivatives has been a significant focus of green chemistry, aiming to reduce the environmental impact of chemical processes. nih.govresearchgate.net Conventional methods often involve hazardous solvents, harsh reaction conditions, and generate significant waste. nih.gov In response, a variety of eco-friendly techniques have been developed and applied to the synthesis of this important class of heterocyclic compounds. bepls.comresearchgate.net These methods emphasize the use of renewable materials, non-toxic catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net

Key green strategies in thiazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating chemical reactions. nih.govnih.gov In thiazole synthesis, it often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govtandfonline.com For instance, the Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in 89–95% yields within minutes under microwave heating, whereas conventional reflux required 8 hours and resulted in lower yields. nih.gov Solvent-free microwave-assisted synthesis of thiazole adducts has also been reported, further enhancing the green credentials of this technique. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation provides an alternative energy source for chemical reactions. mdpi.comscilit.comtandfonline.com This technique uses the energy from acoustic cavitation to enhance reaction rates and yields, often under mild conditions. tandfonline.comwisdomlib.org It has been successfully applied to the synthesis of various thiazole and 1,3,4-thiadiazine derivatives, offering benefits such as high yields, short reaction times, and operational simplicity. mdpi.comtandfonline.com In some cases, these reactions can be performed under solvent-free conditions, significantly reducing waste. scilit.com

Use of Green Solvents and Catalysts: A major tenet of green chemistry is the replacement of hazardous solvents with environmentally benign alternatives. mdpi.com Water and polyethylene (B3416737) glycol (PEG) have been employed as green reaction media for thiazole synthesis, offering advantages in terms of cost, safety, and environmental impact. bepls.comresearchgate.netufms.br Furthermore, the development of recyclable catalysts, including biocatalysts like chitosan (B1678972), represents a significant advance. mdpi.commdpi.com For example, a recyclable cross-linked chitosan hydrogel has been used as an effective biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation, demonstrating high yields and catalyst reusability. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. This approach adheres to the principles of atom economy and process simplification. bepls.com One-pot, three-component syntheses of novel thiazole scaffolds have been developed using reusable nanoparticle catalysts in green solvent systems like ethanol/water, showcasing a highly efficient and sustainable route. researchgate.net

These green methodologies are summarized in the table below.

Table 2: Overview of Green Chemistry Techniques in Thiazole Synthesis

| Green Technique | Key Advantages | Example Application | Citations |

| Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency. | Hantzsch thiazole synthesis, preparation of thiazolyl-pyridazinediones. | nih.govtandfonline.commdpi.com |

| Ultrasonic Irradiation | Mild conditions, high yields, can be solvent-free. | Synthesis of 1,3-thiazoles and 1,3,4-thiadiazines. | mdpi.comscilit.comtandfonline.com |

| Green Solvents | Reduced toxicity and environmental impact, recyclability. | Use of water or PEG-400 as reaction media for thiazole synthesis. | bepls.comresearchgate.netufms.br |

| Recyclable/Biocatalysts | Reduced waste, cost-effectiveness, sustainability. | Chitosan hydrogels and NiFe₂O₄ nanoparticles as catalysts. | mdpi.commdpi.comresearchgate.net |

| Multicomponent Reactions | High atom economy, simplified procedures, reduced waste. | One-pot synthesis of diverse thiazole derivatives. | bepls.comtandfonline.comresearchgate.net |

The adoption of these green chemistry principles is crucial for the sustainable development of new chemical entities, ensuring that the synthesis of valuable compounds like this compound and its derivatives can be achieved with minimal environmental footprint. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 4 Cyclopropyl 2 Methylthiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring in 4-cyclopropyl-2-methylthiazole is an electron-rich system, which makes it susceptible to electrophilic substitution. The positions of substitution are influenced by the existing methyl and cyclopropyl (B3062369) groups. The cyclopropyl group, through its ability to stabilize an adjacent positive charge, can influence the regioselectivity of these reactions. rsc.org Generally, electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

While the electron-rich nature of the ring favors electrophilic attack, nucleophilic substitution typically requires the presence of a leaving group. For instance, a halogen atom introduced onto the ring can be displaced by various nucleophiles. evitachem.comvulcanchem.com This two-step process of halogenation followed by nucleophilic substitution is a common strategy for elaborating the thiazole core.

Oxidation Reactions

The sulfur atom in the thiazole ring of this compound is susceptible to oxidation. Treatment with common oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone, thereby modulating the electronic properties and biological activity of the molecule. This transformation allows for the development of novel compounds with tailored properties.

Table 1: Oxidation Reactions of the Thiazole Ring

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Thiazole Sulfoxide/Sulfone |

Reduction Reactions

Table 2: Reduction Reactions of the Thiazole Ring

| Reducing Agent | Product | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Dihydrothiazole |

Functionalization at Cyclopropyl and Methyl Positions

Beyond the thiazole ring itself, the substituents at the C2 and C4 positions offer further opportunities for chemical modification.

The methyl group at the C2 position is particularly reactive. Its protons can be abstracted by a strong base, such as lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This intermediate can then react with various electrophiles. For example, reaction with acetaldehyde, followed by oxidation of the resulting alcohol intermediate with manganese dioxide (MnO₂), achieves acetylation at the C5 position. acs.org

The cyclopropyl group is generally stable, but modern catalytic methods enable its functionalization. Palladium-catalyzed C-H activation, for instance, can facilitate cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkyl groups. nih.gov These advanced techniques provide a direct route to cis-substituted chiral cyclopropane (B1198618) derivatives. nih.gov

Condensation Reactions with this compound

This compound serves as a valuable building block in the synthesis of more complex heterocyclic systems through condensation reactions. A key strategy involves an initial functionalization, such as acetylation, followed by further transformations. acs.org

For example, 4-cyclopropyl-N-methylthiazol-2-amine can be acetylated at the 5-position. acs.org The resulting acetyl group can then be converted into an enaminone by reacting with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). acs.orgnih.gov These enaminone derivatives are versatile intermediates that can undergo cyclocondensation reactions. Treatment with substituted phenylguanidines, often under microwave irradiation to improve yields and reduce reaction times, leads to the formation of complex pyrimidine (B1678525) derivatives. acs.orgnih.gov This multi-step sequence highlights the utility of this compound as a scaffold for constructing elaborate molecules with potential biological activity. nih.gov

Structural Modifications and Derivative Synthesis Based on 4 Cyclopropyl 2 Methylthiazole Scaffold

Carboxylic Acid Derivatives (e.g., 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid)

The introduction of a carboxylic acid group, particularly at the 5-position of the thiazole (B1198619) ring, is a common strategy to create intermediates for further functionalization, such as amide coupling. The synthesis of This compound-5-carboxylic acid is a key example of this modification. bldpharm.com One synthetic route involves the reaction of 1-cyclopropylethanone with 2-bromo-1-cyclopropylethanone, which is then reacted with 1-methylthiourea. nih.gov The resulting 4-cyclopropyl-N-methylthiazol-2-amine can undergo further steps, including acetylation and oxidation, to yield the desired carboxylic acid derivative. nih.gov

Esterification of this carboxylic acid leads to derivatives like Methyl this compound-5-carboxylate . bldpharm.com These esters serve as valuable building blocks in organic synthesis. The general synthesis of 4-methylthiazole-5-carboxylic acid derivatives often involves the cyclization of thioamides with α-halocarbonyl compounds, followed by hydrolysis or other functional group interconversions. researchgate.netnih.govchemicalbook.comgoogle.com

Table 1: Selected Carboxylic Acid and Ester Derivatives

| Compound Name | Molecular Formula | CAS Number | Notes |

|---|---|---|---|

| This compound-5-carboxylic acid | C₈H₉NO₂S | 136204-46-1 | A key intermediate for further synthesis. bldpharm.com |

| Methyl this compound-5-carboxylate | C₉H₁₁NO₂S | 1547490-50-5 | Ester derivative used as a synthetic building block. bldpharm.com |

| 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride | C₈H₈ClNOS | 45081824 | An activated form of the carboxylic acid, ready for amidation. nih.gov |

Halogenated Derivatives (e.g., 5-Bromo-4-cyclopropyl-2-methylthiazole)

Halogenation of the this compound core provides reactive handles for cross-coupling reactions and other transformations. The synthesis of 5-Bromo-4-cyclopropyl-2-methylthiazole is a notable example, creating a versatile intermediate for introducing new substituents at the C5 position. bldpharm.com Bromination can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov Another related halogenated derivative is 5-Bromo-4-cyclopropyl-2-cyanothiazole . nih.gov The synthesis of halogenated thiazoles, such as 2-bromo-4-methylthiazole (B1268296) derivatives, can be accomplished through methods like the Sandmeyer reaction, starting from an amino-thiazole precursor. researchgate.net

Table 2: Halogenated Derivatives of this compound

| Compound Name | Molecular Formula | CAS Number | Key Feature |

|---|---|---|---|

| 5-Bromo-4-cyclopropyl-2-methylthiazole | C₇H₈BrNS | 1783728-30-2 | Bromine at the 5-position allows for further functionalization. bldpharm.com |

| 5-Bromo-4-cyclopropyl-2-cyanothiazole | C₇H₅BrN₂S | 66521226 | Contains both bromo and cyano functional groups. nih.gov |

| 2-Bromo-1-cyclopropylethanone | C₅H₇BrO | Not Available | A key precursor in the synthesis of some 4-cyclopropylthiazoles. nih.gov |

Amine and Amide Derivatives

Amine and amide derivatives of the this compound scaffold are of significant interest. The synthesis of 4-Cyclopropyl-1,3-thiazol-2-amine provides a primary amine that can be further modified. cymitquimica.com This amine can be prepared and subsequently used in coupling reactions to form a wide array of amide derivatives. nih.gov The synthesis of amide derivatives often involves the coupling of a thiazole carboxylic acid with an appropriate amine or the reaction of an amino-thiazole with a carboxylic acid chloride. sphinxsai.commdpi.comsioc-journal.cn For instance, various N-substituted amide derivatives have been synthesized by reacting 4-methylthiazole-5-carboxylic acid with different amines. nih.gov These synthetic strategies allow for the introduction of diverse structural motifs, including those derived from amino acids. unibuc.ro

Table 3: Representative Amine and Amide Derivatives

| Compound Name | Molecular Formula | CAS Number | Description |

|---|---|---|---|

| 4-Cyclopropyl-1,3-thiazol-2-amine | C₆H₈N₂S | 324579-90-0 | A primary amine derivative used as a synthetic precursor. cymitquimica.com |

| (S)-N-Cyclopropyl-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide | C₂₁H₂₇N₃O₅S | Not Available | A complex amide derivative synthesized from a thiazole carboxylic acid and cyclopropanamine. nih.gov |

| 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine | C₃₀H₃₁ClFN₃O₂S | Not Available | A complex multi-substituted amine derivative. wipo.int |

Hybrid and Conjugated Structures Incorporating the this compound Moiety

The this compound scaffold has been incorporated into larger, more complex hybrid and conjugated structures. This is often achieved by linking the thiazole ring to other heterocyclic systems or functional groups. For example, hybrid molecules containing piperidine (B6355638) have been synthesized, such as aryl thiazole piperidine amide compounds. sioc-journal.cn Another approach involves creating conjugated systems by linking the thiazole to other aromatic rings, which can influence the electronic properties of the molecule. Hybrid structures with triazoles have also been developed. nih.gov The synthesis of these complex molecules often relies on multi-step reaction sequences and modern synthetic methodologies. mdpi.comfabad.org.tr

Table 4: Examples of Hybrid and Conjugated Structures

| Compound Class | Key Features | Synthetic Approach |

|---|---|---|

| Aryl Thiazole Piperidine Amides | Combines thiazole, piperidine, and aryl groups. sioc-journal.cn | Multi-step synthesis involving amide bond formation. sioc-journal.cn |

| Thiazole-Triazole Hybrids | Covalently linked thiazole and triazole rings. nih.gov | Click chemistry or other cycloaddition reactions. nih.gov |

| Quinazolinone-Thiazole Conjugates | Fused ring system of quinazolinone linked to a thiazole moiety. mdpi.com | Condensation and cyclization reactions. mdpi.com |

Positional Isomers and Analogues (e.g., 2-Cyclopropyl-4-methylthiazole, 4-Methylthiazole (B1212942) Derivatives)

The synthesis and study of positional isomers and analogues of this compound provide valuable insights into structure-activity relationships. A key positional isomer is 2-Cyclopropyl-4-methylthiazole . bldpharm.com Its derivatives, such as 2-Cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid , have also been synthesized. bldpharm.com The synthesis of these isomers often follows similar principles to their counterparts, typically involving the Hantzsch thiazole synthesis or variations thereof, but with different starting materials to achieve the desired substitution pattern. bohrium.com

Analogues where the cyclopropyl (B3062369) group is replaced by other substituents, or where the methyl group is varied, are also extensively studied. A wide range of 4-methylthiazole derivatives have been prepared, incorporating various functional groups at the 2- and 5-positions. rsc.orgtandfonline.comacs.org These studies allow for a systematic exploration of how different substituents on the thiazole ring influence the properties of the molecule.

Table 5: Positional Isomers and Analogues

| Compound Name | Molecular Formula | CAS Number | Relationship to Core Structure |

|---|---|---|---|

| 2-Cyclopropyl-4-methylthiazole | C₇H₉NS | 1239489-85-0 | Positional isomer. bldpharm.com |

| 2-Cyclopropyl-4-methyl-1,3-thiazole-5-carboxylic acid | C₈H₉NO₂S | 136204-42-7 | Carboxylic acid derivative of the positional isomer. bldpharm.com |

| 4-Bromo-2-cyclopropyl-5-methylthiazole | C₇H₈BrNS | Not Available | Positional isomer with bromine substitution. evitachem.com |

| 2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole | C₈H₁₀ClNS | Not Available | Analogue with a chloromethylcyclopropyl group. vulcanchem.com |

| 2-(4-cyclopropyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₆H₂₃BO₂ | Not Available | An analogue where the thiazole is replaced by a phenyl boronic ester. uni.lu |

Biological Activity and Pharmacological Potential of 4 Cyclopropyl 2 Methylthiazole Derivatives

Antimicrobial Activities

The urgent need for novel antimicrobial agents to combat rising drug resistance has spurred research into various synthetic compounds, including 4-cyclopropyl-2-methylthiazole derivatives. These compounds have been investigated for their efficacy against a range of pathogenic bacteria, fungi, and mycobacteria.

Antibacterial Efficacy

Thiazole (B1198619) derivatives are recognized for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. The incorporation of a cyclopropyl (B3062369) moiety can enhance this activity. Research has demonstrated that these compounds can effectively inhibit the growth of various bacterial strains. For instance, certain novel thiazole derivatives have shown inhibitory effects on Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) ranging from 25 to 200 µg/ml. nih.govnih.gov The mechanism of action is often attributed to the disruption of essential cellular processes in bacteria.

Antifungal Efficacy

The antifungal potential of this compound derivatives is particularly noteworthy. A series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very high activity against various Candida species, including clinical isolates. doi.orgresearchgate.net The antifungal effect of these compounds was found to be comparable or even superior to the standard antifungal drug nystatin, with MIC values ranging from 0.015 to 7.81 µg/mL. researchgate.net The presence of the cyclopropane (B1198618) ring is considered a key feature for this potent antifungal activity. doi.orgresearchgate.net

| Compound Type | MIC Range (µg/mL) | Reference |

|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.015–7.81 | researchgate.net |

Antitubercular Activity

Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is a priority. Thiazole-containing compounds have shown promise in this area. For example, a series of thiazole–chalcone hybrids were evaluated for their activity against Mycobacterium tuberculosis H37Rv. Several of these compounds exhibited potent antitubercular activity, with MICs as low as 2.43 µM, which is more potent than the standard drug pyrazinamide. researchgate.net While not exclusively focused on this compound, this highlights the potential of the broader thiazole class in tuberculosis treatment.

Anticancer and Antitumor Activities

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These compounds have been shown to inhibit cancer cell growth, induce cell death, and prevent metastasis.

Cell Proliferation Inhibition and Cytotoxicity

A number of studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, 4-methylthiazole (B1212942) has been shown to induce selective cytotoxicity in K562 chronic myeloid leukemia cells while sparing healthy peripheral blood mononuclear cells. doi.org The cytotoxic mechanism often involves the induction of apoptosis, or programmed cell death.

Novel thiazole derivatives have shown significant antiproliferative activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. mdpi.comresearchgate.net For example, compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative) exhibited potent inhibitory concentrations (IC50) of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively. mdpi.comresearchgate.net Other studies have reported thiazole derivatives with IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines, including A549 (lung), HeLa (cervical), and HT29 (colon). nih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.comresearchgate.net |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.comresearchgate.net |

| Thiazole derivative 10 | HT29 (Colon) | 2.01 | nih.gov |

| Thiazole derivative 28 | HT29 (Colon) | 0.63 | nih.gov |

Inhibition of Metastatic Cancer Cell Migration and Invasion

A critical aspect of cancer progression is metastasis, the spread of cancer cells to other parts of the body. This process involves cell migration and invasion. A series of thiazole derivatives have been specifically designed and synthesized to inhibit these processes. nih.govresearchgate.netnih.gov One particularly effective compound, 5k , demonstrated a potent ability to inhibit the migration of metastatic breast cancer cells (MDA-MB-231) with an IC50 value of 176 nM. nih.govresearchgate.net At a concentration of 10 µM, this compound also blocked approximately 80% of migration in HeLa and A549 cells and 60% of the invasion of MDA-MB-231 cells. nih.govresearchgate.net Importantly, many of these antimigratory derivatives showed little to no cytotoxicity, suggesting they could be developed as targeted antimetastatic agents with potentially low toxicity to healthy cells. nih.gov

| Cell Line | Activity | Inhibition | Concentration | IC50 | Reference |

|---|---|---|---|---|---|

| MDA-MB-231 (Breast) | Migration | - | - | 176 nM | nih.govresearchgate.net |

| HeLa (Cervical) | Migration | ~80% | 10 µM | - | nih.govresearchgate.net |

| A549 (Lung) | Migration | ~80% | 10 µM | - | nih.govresearchgate.netnih.gov |

| MDA-MB-231 (Breast) | Invasion | ~60% | 10 µM | - | nih.govresearchgate.net |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9, CDK2)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Thiazole-containing compounds have been investigated as CDK inhibitors, with certain derivatives showing high potency and selectivity.

One area of significant interest is the inhibition of CDK9, a kinase that plays a vital role in regulating transcriptional elongation. Inhibition of CDK9 can selectively target the expression of short-lived survival proteins that are often overexpressed in cancer cells, thereby reinstating apoptosis. Research into 4-thiazol-2-anilinopyrimidine derivatives has yielded compounds with potent CDK9 inhibitory activity. For instance, compound 12u , a substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine, was found to inhibit CDK9 with an IC50 value of 7 nM. nih.govacs.org Notably, this compound demonstrated over 80-fold selectivity for CDK9 compared to the cell cycle-related kinase CDK2. nih.govacs.org This selectivity is crucial for minimizing off-target effects. Further studies revealed that this compound effectively reduces the levels of the Mcl-1 antiapoptotic protein and triggers apoptosis in cancer cells. nih.govacs.org

While selectivity for CDK9 is often desired, other research efforts have focused on developing potent CDK2 inhibitors. Dysregulation of the CDK2/cyclin E1 complex is implicated in the proliferation of various human cancers. nih.gov High-throughput screening identified aminothiazole derivatives as inhibitors of CDK2. researchgate.net Subsequent optimization of a 2-acetamido-thiazolylthio acetic ester led to the development of over 100 analogues with IC50 values in the nanomolar range (1-10 nM) against CDK2. researchgate.net One such optimized compound, 14 , was shown to reduce the phosphorylation of CDK2 substrates like the retinoblastoma protein (Rb) and demonstrated significant antitumor activity in preclinical models. researchgate.net

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| 12u | CDK9 | 7 | >80-fold vs CDK2 |

| Optimized Aminothiazoles (e.g., 14) | CDK2 | 1-10 | Broad spectrum |

Akt Pathway Targeting

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its frequent deregulation in various cancers, including lung, breast, and ovarian carcinomas, has established Akt as a key target for anticancer drug development. Inhibition of this pathway can lead to apoptosis and growth inhibition in tumor cells with elevated Akt activity.

In the search for novel Akt inhibitors, a series of new thiazole derivatives were synthesized and evaluated for their cytotoxic effects. One of the most promising compounds was 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6) . nih.gov This compound displayed selective inhibitory effects against A549 human lung adenocarcinoma and C6 rat glioma cells, with IC50 values of 12.0 µg/mL and 3.83 µg/mL, respectively. nih.gov Importantly, it was found to significantly inhibit the Akt enzyme and induce apoptosis in C6 glioma cells more effectively than the standard chemotherapy drug cisplatin. nih.gov Molecular docking studies supported these findings, predicting favorable binding modes within the active site of the Akt enzyme. nih.gov

| Cell Line | IC50 (µg/mL) | Key Finding |

|---|---|---|

| A549 (Lung Adenocarcinoma) | 12.0 ± 1.73 | Significant Akt enzyme inhibition and induction of apoptosis |

| C6 (Rat Glioma) | 3.83 ± 0.76 |

Modulation of Receptor Functions and Enzyme Inhibition

Beyond their role in cancer-related pathways, this compound derivatives have been shown to interact with a variety of other important biological targets, including G protein-coupled receptors and key enzymes involved in neurotransmission and bacterial replication.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a role in numerous physiological and pathophysiological processes in the central nervous system. Selective antagonism of mGluR5 has shown therapeutic potential for treating chronic pain, anxiety, and other neurological disorders. While the initial focus of mGluR5 antagonist development was on compounds like MPEP, research has expanded to identify novel chemotypes. In this context, a thiazole derivative, 20c , emerged from a library screen as a potent mGluR5 non-competitive antagonist with an IC50 of 540 nM. nih.gov This compound was found to interact with the same allosteric binding site as MPEP, representing a fundamentally new chemical scaffold for mGluR5 antagonism. nih.gov

TGR5 Agonism

Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a bile acid receptor involved in regulating energy homeostasis and glucose metabolism. jst.go.jp Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes and other metabolic disorders. nih.govnih.gov A series of 4-phenoxythiazol-5-carboxamides, which are derivatives of the 2-methyl-thiazole scaffold, were developed as highly potent TGR5 agonists. jst.go.jp Through a bioisosteric replacement strategy, compounds 30c and 30e were identified as exhibiting the best in vitro potency, with EC50 values of approximately 1 nM against human TGR5. jst.go.jp These findings highlight the potential of the 2-methyl-thiazole core in designing potent modulators of TGR5.

| Compound Class/Example | Target | Activity | Potency (IC50/EC50) |

|---|---|---|---|

| Thiazole derivative 20c | mGluR5 | Antagonist | 540 nM (IC50) |

| 4-Phenoxythiazol-5-carboxamides (30c, 30e) | TGR5 | Agonist | ~1 nM (EC50) |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Several studies have explored thiazole derivatives as cholinesterase inhibitors. nih.govmdpi.com

In one study, a series of novel thiazolylhydrazone derivatives were synthesized and evaluated. mdpi.com Compound 2i emerged as the most active agent, with an AChE inhibitory IC50 value of 0.028 µM, which is comparable to the reference drug donepezil. mdpi.com Another investigation of different thiazole derivatives identified compound 4e as the most potent AChE inhibitor in its series, with an IC50 of 25.5 µg/mL. nih.gov A common finding across these studies is that the thiazole derivatives generally exhibit selective inhibition of AChE over BChE. nih.govmdpi.com

| Compound | Target | IC50 | Note |

|---|---|---|---|

| 2i | AChE | 0.028 µM | Activity comparable to donepezil |

| 4e | AChE | 25.5 µg/mL | Most potent in its series |

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that maintains DNA topology and is a validated target for antibacterial drugs. als-journal.comals-journal.com The development of new inhibitors is crucial to combat rising antibiotic resistance. Thiazole-based compounds have shown promise in this area.

An optimized series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives were developed as potent inhibitors of DNA gyrase from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. nih.govsci-hub.se Similarly, a study on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines identified several compounds with DNA gyrase inhibitory activity equal to or better than the fluoroquinolone antibiotic ciprofloxacin (B1669076) (IC50 = 4.32 µg/ml). als-journal.com For example, compound 5h showed an IC50 of 3.52 µg/ml. als-journal.com These findings underscore the potential of the thiazole scaffold in the development of novel antibacterial agents that target DNA gyrase. nih.gov

| Compound Series/Example | Target Enzyme | Potency (IC50) |

|---|---|---|

| 4,5,6,7-tetrahydrobenzo[d]thiazoles | S. aureus & E. coli DNA gyrase | Nanomolar range |

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines (e.g., 5h) | DNA gyrase | 3.52 µg/mL |

Other Therapeutic Potentials of this compound Derivatives

The structural motif of a cyclopropyl group attached to a thiazole ring has been explored for various pharmacological activities. Research into this specific class of compounds has revealed potential in several therapeutic areas, as detailed in the following sections.

Anticonvulsant Activity

Derivatives of 4-cyclopropylthiazole (B1487570) have been investigated for their potential to manage seizures. A study involving a series of novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated notable anticonvulsant properties in established preclinical models. semanticscholar.orgresearchgate.net The evaluation was conducted using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test, which are standard screening methods for identifying potential anticonvulsant agents.

In this research, specific compounds within the series showed interesting activity. Compounds 3c and 3e were effective in the MES test, a model that screens for activity against generalized tonic-clonic seizures. semanticscholar.orgresearchgate.net Meanwhile, compounds 3f and 3i demonstrated protective effects in the PTZ-induced seizure model, which is used to identify agents that may be effective against absence seizures. semanticscholar.orgresearchgate.net An important aspect of this study was that none of the active compounds were found to impair motor skills in the rotarod test, suggesting a favorable profile concerning motor coordination side effects at the tested doses. semanticscholar.orgresearchgate.net

Table 1: Anticonvulsant Activity of Selected Cyclopropyl-Thiazole Derivatives

| Compound ID | Test Model | Result |

|---|---|---|

| 3c | MES | Active |

| 3e | MES | Active |

| 3f | PTZ | Active |

| 3i | PTZ | Active |

Data sourced from a preclinical screening study. semanticscholar.orgresearchgate.net

Anti-inflammatory Activity

While the broader class of thiazole derivatives is widely recognized for its anti-inflammatory potential, often through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), specific research focusing on the anti-inflammatory activity of this compound derivatives is not extensively documented in the reviewed scientific literature. researchgate.netnih.gov

Antidiabetic Activity

Many thiazole and thiazolidinedione derivatives have been developed as effective antidiabetic agents, with some targeting the peroxisome proliferator-activated receptor gamma (PPARγ). nih.govrjptonline.orgrasayanjournal.co.in However, dedicated studies on the antidiabetic effects of compounds specifically featuring the this compound scaffold are not prominently available in the existing body of research.

Antioxidant Activity

The potential of cyclopropyl-thiazole derivatives to act as antioxidants has been specifically investigated. A study on a series of newly synthesized 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives evaluated their ability to scavenge free radicals using two standard in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. semanticscholar.org

The findings indicated that the synthesized compounds possessed moderate to high antioxidant activity across both methods. semanticscholar.org Notably, the activity was more pronounced in the ABTS assay. Within the tested series, compounds 5c and 5g were identified as particularly potent, exhibiting lower IC50 values than the standard antioxidant, ascorbic acid, in the ABTS assay. semanticscholar.org This suggests that the 4-cyclopropylthiazole core can be a valuable scaffold for developing effective antioxidant agents.

Table 2: Antioxidant Activity of Selected 4-Cyclopropyl-Thiazole Derivatives

| Compound ID | Assay | IC50 (μg/mL) | Comparison to Standard |

|---|---|---|---|

| 5c | ABTS | Lower than Ascorbic Acid | More Potent |

| 5g | ABTS | Lower than Ascorbic Acid | More Potent |

IC50 represents the concentration required to scavenge 50% of the free radicals. Data sourced from an in vitro antioxidant study. semanticscholar.org

Anti-hypertensive Activity

General thiazole-containing compounds have been explored for their potential in managing hypertension, with some derivatives shown to possess α-blocking or vasodilator activities. clockss.orgresearchgate.net However, research specifically detailing the anti-hypertensive properties of this compound derivatives could not be identified in the reviewed literature.

Biochemical Probe Applications

The use of specific molecules as biochemical probes is crucial for studying biological processes and enzyme function. While the cyclopropyl group has been incorporated into mechanistic probes for other molecular scaffolds, there is no specific information available in the searched literature regarding the application of this compound derivatives as biochemical probes.

DNA Synthesis Studies

Research into the pharmacological potential of this compound derivatives has extended to their effects on DNA synthesis, a critical process for cellular proliferation. While direct studies on this compound itself are not extensively documented in the available literature, research on structurally related thiazole derivatives provides significant insights into their potential as DNA synthesis inhibitors. The thiazole scaffold is a key component in various compounds that have demonstrated anticancer properties, and interference with DNA synthesis is a common mechanism for such agents.

One area of investigation has been the ability of thiazole derivatives to bind to DNA, a prerequisite for many DNA synthesis inhibitors. For instance, a study on a 4-thiazolidinone (B1220212) derivative containing a cyclopropyl ring revealed its interaction with calf thymus DNA (ct-DNA). researchgate.net This interaction suggests that the presence of the cyclopropyl group within a thiazole-based structure can be conducive to DNA binding. The binding constant (Kb) for this interaction was determined to be 3.3 x 10⁴ LMol⁻¹, indicating a moderate binding affinity. researchgate.net While this study did not directly measure DNA synthesis, the binding to DNA is a crucial first step that can lead to the inhibition of replication and transcription processes.

Further research on other thiazole derivatives has demonstrated more direct effects on DNA synthesis. In a study evaluating the cytotoxic effects of various thiazolyl hydrazone derivatives, a notable inhibitory effect on DNA synthesis was observed. researchgate.net One of the most promising compounds, 2-[2-(4-(1H-1,2,4-Triazol-1-yl)benzylidene)hydrazinyl]-4-(4-nitrophenyl)thiazole, exhibited a 62.2% inhibition of DNA synthesis in C6 rat glioma cells. researchgate.net This level of inhibition was more potent than that of the established anticancer drug cisplatin, which showed a 53.95% inhibition under the same conditions. researchgate.net These findings highlight the potential of the thiazole core structure to serve as a platform for the development of effective DNA synthesis inhibitors.

The mechanism by which thiazole derivatives may inhibit DNA synthesis can also involve the targeting of enzymes essential for the process, such as topoisomerases. These enzymes play a critical role in managing DNA topology during replication. Several studies have identified thiazole-based compounds as potent inhibitors of DNA topoisomerases. nih.govmdpi.com For example, a series of thiazole-based stilbene (B7821643) analogs were designed and evaluated for their DNA topoisomerase IB (Top1) inhibitory activity. mdpi.com One of these compounds, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, was found to be a potent Top1 inhibitor with activity comparable to the known inhibitor camptothecin. mdpi.com By inhibiting topoisomerases, these compounds can introduce DNA strand breaks and stall replication forks, ultimately leading to cell death in rapidly dividing cancer cells.

The following table summarizes the DNA synthesis inhibitory and related activities of selected thiazole derivatives from the discussed studies.

| Compound | Target/Assay | Activity/Measurement | Cell Line/System | Reference |

| 4-Thiazolidinone-cyclopropyl hybrid | ct-DNA Binding | Binding constant (Kb) = 3.3 x 10⁴ LMol⁻¹ | In vitro | researchgate.net |

| 2-[2-(4-(1H-1,2,4-Triazol-1-yl)benzylidene)hydrazinyl]-4-(4-nitrophenyl)thiazole | DNA Synthesis Inhibition | 62.2% inhibition | C6 rat glioma | researchgate.net |

| Cisplatin (Reference) | DNA Synthesis Inhibition | 53.95% inhibition | C6 rat glioma | researchgate.net |

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | Topoisomerase IB (Top1) | Potent inhibition (comparable to camptothecin) | In vitro | mdpi.com |

While the direct study of this compound's effect on DNA synthesis is a necessary next step, the existing body of research on related thiazole derivatives strongly suggests that this class of compounds has significant potential to interfere with this fundamental cellular process. The presence of a cyclopropyl moiety, as seen in related compounds, may contribute to the DNA binding affinity, a key aspect of the mechanism of action for many DNA synthesis inhibitors.

Structure Activity Relationship Sar Studies for 4 Cyclopropyl 2 Methylthiazole and Analogues

Influence of Substituents on the Thiazole (B1198619) Ring (C2, C4, C5 positions) on Biological Activity

The biological activity of thiazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. Modifications at the C2, C4, and C5 positions can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

C2 Position: The C2 position is frequently substituted to modulate activity. For instance, in a series of antimicrobial thiazole derivatives, the presence of a nonpolar, hydrophobic moiety at the C2 position was found to be beneficial for antibacterial activity. nih.gov In other studies, small groups such as a methyl group (CH₃) or hydrogen at the C2 position of a quinoline (B57606) fragment linked to the thiazole were found to be requirements for potent bacteriostatic agents. nih.gov The substitution of the 2-amino group on a thiazole scaffold with a substituted phenyl ring has been shown to be optimal for antimycobacterial activity.

C4 Position: The C4 position often accommodates groups that influence receptor interaction. The presence of a cyclopropyl (B3062369) group at this position is a key feature of the parent compound. In other series, substitution with aryl groups is common. For example, in a series of thiazole derivatives evaluated for anticancer activity, the substitution at the C4 position with a phenyl ring containing electron-withdrawing groups like halogens (e.g., 4-chlorophenyl) often leads to enhanced potency. nih.gov Conversely, the introduction of bulky substituents can sometimes lead to a decrease in activity.

C5 Position: The C5 position is also critical for modulating the pharmacological effect. The introduction of an ethylidenehydrazine-1-carboximidamide head group at this position has been shown to be advantageous for antibacterial activity in certain 2,5-disubstituted thiazole derivatives. nih.gov In a series of 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives, modifications at the C5-carboxamide position led to compounds with fungicidal and insecticidal activity.

The electronic properties of the substituents play a crucial role. Electron-donating groups, such as a methyl group, can increase the basicity and nucleophilicity of the thiazole ring. globalresearchonline.net In contrast, potent electron-withdrawing groups, like a nitro group, lead to a reduction in basicity and nucleophilicity, which can impact binding to biological targets. globalresearchonline.net

| Compound Series | Position of Variation | Substituent Effect on Biological Activity | Reference |

| 2,5-disubstituted thiazoles | C2, C5 | Nonpolar, hydrophobic moiety at C2 and ethylidenehydrazine-1-carboximidamide at C5 are beneficial for antibacterial activity against MRSA, VISA, and VRSA. | nih.gov |

| Thiazole-quinolinium derivatives | C2 | Small groups like methyl or hydrogen are required for potent bacteriostatic activity. | nih.gov |

| Pyridazinone-thiazole hybrids | Phenyl ring attached to pyridazinone | Electron-withdrawing groups (Cl, Br, F) result in higher anticonvulsant seizure protection. | nih.gov |

| 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamides | Phenyl group at C4 | Antifungal activity was more pronounced than antibacterial activity. Compounds with specific substitutions were equipotent with ketoconazole (B1673606) against Candida species. | nih.gov |

| Thiazole-based anticancer agents | Aryl moiety at C4 | Substitution with chlorine or a methoxy (B1213986) group is important for cytotoxic activity, with chlorine having a greater impact. | nih.gov |

Role of the Cyclopropyl Moiety in Ligand-Receptor Interactions

The cyclopropyl group is a versatile functional group increasingly utilized in drug design to enhance pharmacological properties. nih.govresearchgate.net Its presence at the C4 position of the thiazole ring in 4-cyclopropyl-2-methylthiazole is significant for its biological profile.

The key features of the cyclopropyl ring that contribute to its effects include:

Conformational Rigidity: The rigid structure of the cyclopropyl ring restricts the conformational freedom of the molecule. This can lead to a more favorable entropic contribution to the binding energy when interacting with a receptor, as less conformational entropy is lost upon binding. nih.govresearchgate.net

Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in alkanes, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. nih.gov This can enhance the metabolic stability and bioavailability of the drug. researchgate.net

Lipophilicity: The cyclopropyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral absorption. researchgate.net

Electronic Properties: The cyclopropyl ring has enhanced π-character in its C-C bonds, allowing it to participate in electronic interactions with receptors that are different from simple alkyl groups. nih.govresearchgate.net

Studies on various thiazole derivatives incorporating a cyclopropyl fragment have demonstrated its importance for biological activity. For example, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazoles exhibited potent antifungal activity against various Candida species, with some compounds showing activity higher than the reference drug nystatin. researchgate.net Several of these compounds also displayed significant anticonvulsant and anti-Toxoplasma gondii activity. researchgate.net

| Compound Series | Biological Activity | Key Findings Related to Cyclopropyl Moiety | Reference |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Antifungal (Candida spp.) | Compounds 3a-3d and 3f-3j showed very high activity with MIC values ranging from 0.015–7.81 µg/ml, suggesting the cyclopropyl fragment is key for potency. | researchgate.net |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Anticonvulsant | Compounds 3c and 3e showed activity in the MES test, while 3f and 3i were active in the PTZ-induced seizure test. | researchgate.net |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Anti-Toxoplasma gondii | Compounds 3a, 3h, and 3j showed significant activity, with IC50 values 31–52 times lower than sulfadiazine. | researchgate.net |

| Cyclopropyl clubbed 1,3‐thiazole‐2‐imines | Enzyme Inhibition (Proteinase K, α-amylase) | The presence of the cyclopropyl motif is a feature of these potent enzyme inhibitors. Compound 6d was the most potent inhibitor of amylase (IC50 = 1.634±0.002 μM). | researchgate.net |

Impact of Hybridization and Conjugation on Pharmacological Profiles

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with enhanced efficacy, novel mechanisms of action, or improved pharmacokinetic profiles. Thiazole is a common core for creating such hybrid molecules.

The conjugation of the this compound scaffold with other heterocyclic systems can lead to synergistic effects or multi-target activity. For instance, hybrid compounds linking thiazole with other five-membered heterocycles like pyrazoline or pyrazole (B372694) have shown significant antimicrobial and anticancer properties. nih.gov The combination of these rings can allow the hybrid molecule to interact with multiple biological targets or to bind more effectively to a single target.

Stereochemical Considerations in SAR

Stereochemistry plays a critical role in the interaction between a drug molecule and its biological target, as receptors and enzymes are chiral environments. While specific SAR studies on the stereoisomers of this compound are not widely available in the reviewed literature, general principles of stereochemistry in drug design are applicable.

If a thiazole analogue contains one or more chiral centers, its enantiomers or diastereomers can exhibit significantly different biological activities, a phenomenon known as eudismic ratio. One stereoisomer (the eutomer) may fit perfectly into the binding site of a receptor, while the other (the distomer) may have a much lower affinity or even interact with a different target, potentially causing off-target effects.

An example of stereochemical importance in a related class of compounds can be seen in studies of 3,3′-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinone]. Molecular docking and in vitro evaluation of its stereoisomers (SS, RR, and the meso form RS) against COX-1/COX-2 enzymes revealed a clear preference. The SS enantiomer showed the highest binding affinity and inhibitory activity, following an order of SS > RS > RR, which was consistent with both theoretical and pharmacological results. nih.gov This highlights that the specific three-dimensional arrangement of atoms is crucial for effective ligand-receptor interaction. For analogues of this compound that may contain chiral centers, the separation and individual testing of stereoisomers would be essential for a complete understanding of their SAR.

Computational Studies and Theoretical Chemistry of 4 Cyclopropyl 2 Methylthiazole Systems

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction between a small molecule (ligand), such as 4-cyclopropyl-2-methylthiazole, and a macromolecular target, typically a protein. The primary goal is to identify potential biological targets and estimate the strength of the interaction, often expressed as a binding energy or docking score in kcal/mol. samipubco.comekb.eg

In a typical molecular docking study involving this compound, the three-dimensional structure of the compound would be docked into the active site of various target proteins. Software like AutoDock Vina or Glide would be used to sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket. samipubco.comresearchgate.net The simulation calculates the most favorable binding pose and provides a score that estimates the binding free energy. Lower, more negative scores generally indicate a stronger, more favorable binding interaction. samipubco.com These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Illustrative Molecular Docking Results for this compound against Various Protein Targets (Note: The following data is hypothetical and for illustrative purposes only, demonstrating typical results from a docking simulation.)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -6.8 | TYR-385, SER-530 |

| Main Protease (Mpro) | 6LU7 | -5.9 | HIS-41, CYS-145 |

| CDK2/cyclin A | 1FIN | -6.2 | LEU-83, ASP-86 |

| B-Raf Kinase | 4H58 | -7.1 | LYS-483, TRP-531 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations provide detailed insight into its conformational flexibility and the stability of its interactions with a biological target. samipubco.comresearchgate.net After an initial docking pose is determined, an MD simulation can be run to observe the dynamic behavior of the ligand-protein complex in a simulated physiological environment (e.g., in water). nih.gov

The simulation calculates the forces between atoms and uses them to compute the trajectory of the system over a period, typically nanoseconds to microseconds. Analysis of this trajectory can confirm the stability of the binding pose. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand's position and the Root Mean Square Fluctuation (RMSF) of protein residues are monitored. A stable RMSD value for the ligand suggests it remains securely in the binding pocket, while RMSF can highlight which parts of the protein are flexible or interact with the ligand. ekb.eg

Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics for this compound in Complex with a Target Protein (Note: The following data is hypothetical and for illustrative purposes only.)

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 2 |

| 20 | 1.2 | 1.5 | 1 |

| 40 | 1.4 | 1.6 | 2 |

| 60 | 1.3 | 1.5 | 2 |

| 80 | 1.5 | 1.7 | 1 |

| 100 | 1.4 | 1.6 | 2 |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Reactivity Descriptors)

Electronic structure analysis focuses on the distribution and energy of electrons within a molecule, which are fundamental to its chemical reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. irjweb.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.comnih.gov From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and electrophilicity index, which quantify the molecule's reactive nature. irjweb.com

Table 3: Illustrative Quantum Chemical Reactivity Descriptors for this compound (Note: The following data is hypothetical, calculated at a theoretical level like B3LYP/6-311++G, and for illustrative purposes only.)

| Parameter | Definition | Hypothetical Value (eV) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Electrophilicity Index (ω) | (I+A)² / (8 * (I-A)) | 1.38 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.commdpi.com It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For this compound, DFT can be used to perform a wide range of calculations.

Applications of DFT include geometry optimization to find the most stable three-dimensional structure of the molecule, calculation of vibrational frequencies (which can be compared to experimental IR spectra), and determination of electronic properties like the HOMO-LUMO energies discussed previously. ekb.egmdpi.com DFT is also used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). irjweb.com These calculations provide a fundamental understanding of the molecule's intrinsic properties. mdpi.com

Table 4: Illustrative DFT-Calculated Properties for this compound (Note: The following data is hypothetical, based on a B3LYP/6-31G(d,p) level of theory, and for illustrative purposes only.)

| Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized structure. | -665.12 Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.15 Debye |

| C=N Stretch Freq. | Vibrational frequency of the thiazole (B1198619) C=N bond. | 1610 cm⁻¹ |

| N-C-S Bond Angle | Bond angle within the thiazole ring. | 110.5 degrees |

In Silico Prediction of Physicochemical Properties Relevant to Drug Discovery

In silico tools are widely used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govfrontiersin.org These predictions help to identify potential liabilities that could cause a drug candidate to fail in later development stages. For this compound, various computational models can estimate properties crucial for its drug-likeness.

These properties include adherence to established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govmdpi.com Other predicted parameters can include aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, and potential inhibition of key metabolic enzymes like the Cytochrome P450 family. mdpi.comfrontiersin.org

Table 5: Illustrative In Silico ADMET & Physicochemical Property Profile for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Property | Description | Predicted Value | Drug-Likeness Assessment |

| Molecular Weight | Mass of the molecule. | 139.22 g/mol | Favorable (<500) |

| logP | Octanol-water partition coefficient. | 2.1 | Favorable (<5) |

| H-Bond Donors | Number of hydrogen bond donor atoms. | 0 | Favorable (<5) |

| H-Bond Acceptors | Number of hydrogen bond acceptor atoms. | 2 | Favorable (<10) |

| Lipinski's Rule of Five | Guideline for oral bioavailability. | 0 Violations | Good |

| Aqueous Solubility (logS) | Logarithm of molar solubility in water. | -2.5 | Moderately Soluble |

| Caco-2 Permeability | Intestinal absorption model. | High | Good Absorption |

| CYP2D6 Inhibitor | Potential to inhibit a key metabolic enzyme. | No | Low risk of drug-drug interaction |

| Human Intestinal Absorption | Percentage absorbed from the gut. | >90% | High |

Analytical Methodologies for Characterization and Elucidation in Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds by investigating the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 4-Cyclopropyl-2-methylthiazole, one would expect to see signals corresponding to the methyl group, the cyclopropyl (B3062369) protons, and the proton on the thiazole (B1198619) ring. While specific data for this compound is scarce, data for the isomeric 2-Isopropyl-4-methylthiazole offers valuable insight into the expected chemical shifts. chemicalbook.comsigmaaldrich.com

Interactive Data Table: ¹H NMR Spectral Data for Related Thiazole Compounds

| Compound Name | Proton | Chemical Shift (ppm) | Multiplicity |

| 2-Isopropyl-4-methylthiazole | -CH(CH₃)₂ | ~3.28 | Septet |

| -CH(CH₃ )₂ | ~1.38 | Doublet | |

| Thiazole-H5 | ~6.69 | Singlet | |

| Thiazole-CH₃ | ~2.41 | Singlet | |

| 4-Methylthiazole (B1212942) chemicalbook.com | Thiazole-H2 | ~8.64 | Doublet |

| Thiazole-H5 | ~6.87 | Doublet | |

| Thiazole-CH₃ | ~2.47 | Singlet |

Note: The data for 2-Isopropyl-4-methylthiazole is presented as a representative example.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. In the case of this compound, signals for the thiazole ring carbons, the methyl carbon, and the cyclopropyl carbons would be expected. Spectroscopic data for the related compound 2-Isopropyl-4-methylthiazole can be used for comparison. chemicalbook.com Studies on other heterocyclically substituted chromones also provide reference chemical shifts for the thiazole moiety. asianpubs.org

Interactive Data Table: ¹³C NMR Spectral Data for 2-Isopropyl-4-methylthiazole

| Carbon Atom | Chemical Shift (ppm) |

| Thiazole-C2 | ~170 |

| Thiazole-C4 | ~150 |

| Thiazole-C5 | ~110 |

| -C H(CH₃)₂ | ~34 |

| -CH(C H₃)₂ | ~23 |

| Thiazole-C H₃ | ~19 |

Note: This data is for a structural analog and serves as an illustrative example.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental composition of a molecule.

Interactive Data Table: Mass Spectrometry Data for a Related Compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |

| 2-Propyl-4-methylthiazole nist.gov | C₇H₁₁NS | 141.23 | 141 (M⁺), 113, 98, 71 |

Note: The fragmentation data is for a related compound and illustrates a typical pattern for alkylthiazoles.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

For This compound , characteristic IR absorption bands would include:

C-H stretching from the methyl and cyclopropyl groups (around 2850-3000 cm⁻¹).

C=N stretching of the thiazole ring (typically in the 1500-1650 cm⁻¹ region). amazonaws.comresearchgate.net

C=C stretching of the thiazole ring (around 1400-1600 cm⁻¹).

C-S stretching vibrations, which are often weak and appear in the fingerprint region.

A study on various methylthiazoles provides insight into the expected vibrational frequencies for the thiazole ring system. cdnsciencepub.comcdnsciencepub.com For instance, the C=N stretching frequency in thiazoles is a characteristic band. amazonaws.com

Chromatographic Separation and Purity Assessment (e.g., RP-HPLC, Gas Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and purification of organic compounds. A general method for thiazole derivatives would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic or phosphoric acid. sielc.comresearchgate.netmdpi.com The purity of the compound is determined by the peak area percentage in the chromatogram.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds like alkylthiazoles. perfumerflavorist.com The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. For isomeric thiazoles, separation can be achieved, and the purity can be assessed by the relative peak areas.

X-ray Crystallography for Absolute Structure and Binding Mode Elucidation

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides the absolute structure of a molecule, including bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound is not publicly available, studies on other substituted thiazole derivatives demonstrate the utility of this technique. mdpi.comnih.govrsc.orgacs.org For instance, X-ray diffraction analysis has been used to confirm the molecular structure of newly synthesized thiazole-methylsulfonyl derivatives and to study the packing modes of thiazolo[5,4-d]thiazole (B1587360) derivatives. nih.govrsc.org Such studies are crucial for understanding intermolecular interactions in the solid state and for structure-based drug design.

Advanced Microscopy Techniques in Biological Assays (e.g., Fluorescence Microscopy)

Fluorescence microscopy is a vital tool in cell biology for visualizing the distribution and dynamics of specific molecules within cells. Thiazole-containing compounds, particularly Thiazole Orange and its derivatives, are well-known fluorescent dyes that exhibit a significant increase in fluorescence upon binding to nucleic acids (DNA and RNA). nih.govbiotium.comresearchgate.netmedchemexpress.comfluorofinder.com

These dyes can be used in live-cell imaging to stain the nucleus and nucleolus, allowing researchers to study cellular processes in real-time. nih.gov For example, Thiazole Orange has been used for wash-free imaging of living cells and shows selectivity for RNA over DNA. nih.gov Although there is no specific information on the use of this compound in fluorescence microscopy, the thiazole core is a key component in many fluorescent probes, suggesting a potential area for future research and application. nih.govmedchemexpress.com

Toxicological Profile of this compound and Related Thiazole Derivatives

Toxicological Research and Safety Profiling Excluding Dosage/administration Information

The toxicological assessment of new chemical entities is a critical component of their development. For the broader class of thiazole-containing compounds, various studies have been conducted to evaluate their potential adverse effects. These investigations typically include in vitro assessments of cytotoxicity and mutagenicity, as well as in vivo preclinical toxicological studies.

In vitro cytotoxicity assays are fundamental in determining the potential of a compound to cause cell death. While many studies focus on the cytotoxic effects of thiazole (B1198619) derivatives against cancer cell lines, some research includes assessments against non-cancerous or "healthy" cell lines to gauge selectivity and potential for off-target toxicity.

For instance, a study on a series of 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins evaluated their cytotoxic effects on both human cancer cell lines and the normal human lung fibroblast cell line (WI-38). Two compounds within this series demonstrated not only antitumor activity but also a degree of selectivity, implying less toxicity towards the normal cell line. nih.gov This highlights that the cytotoxic profile can be highly dependent on the specific substitutions on the thiazole ring.

Another study investigating pyridine-substituted thiazole hybrids for their anticancer properties also included the normal fibroblast cell line WI38 in their screening panel. mdpi.com This practice of including healthy cell lines is crucial for establishing a therapeutic window for pharmacologically active compounds.

While specific IC₅₀ values for 4-Cyclopropyl-2-methylthiazole against healthy cell lines are not available, the data from related compounds suggest that the thiazole scaffold's toxicity is highly variable and influenced by its substituent groups.

Table 1: Examples of In Vitro Cytotoxicity of Thiazole Derivatives Against a Normal Cell Line

| Compound Class | Cell Line | Endpoint | Result | Reference |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins | WI-38 | IC₅₀ | Some compounds showed less toxicity compared to cancer cell lines. | nih.gov |

| Pyridine-substituted thiazole hybrids | WI-38 | Activity | Included in screening to assess selectivity. | mdpi.com |

Note: This table is illustrative and based on findings for related thiazole derivatives, not this compound.

Mutagenicity testing is essential to determine if a substance can cause genetic mutations. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for this purpose. There is no specific information available in the searched literature regarding the mutagenicity of this compound.

General toxicological predictions for some novel thiazole-based thiazolidinones have been conducted using in silico models like ToxPredict and ProTox. nih.gov Such computational tools can provide an initial assessment of the likelihood of mutagenicity and other toxicities, guiding further experimental testing. However, these are predictive and not a substitute for experimental data.

Preclinical toxicology studies in animal models provide a more comprehensive understanding of a compound's potential toxicity in a whole organism. For the broader class of thiazole derivatives, some general toxicological findings have been reported.

For example, a study on the antibacterial effects of novel thiazole derivatives also investigated the toxicity of a related compound, oxothiazole, in mice. The results indicated that high doses of oxothiazole could cause severe liver damage. goums.ac.ir This suggests that hepatotoxicity could be a potential concern for some thiazole-containing compounds, depending on their structure and the dose administered.

These findings underscore the importance of conducting thorough preclinical toxicological evaluations for any new thiazole derivative to understand its specific safety profile. The biotransformation of thiazole-containing drugs can sometimes lead to the formation of reactive metabolites, which may contribute to their toxicity. uni-duesseldorf.de

Future Research Directions and Applications in Chemical Biology

Rational Design of New 4-Cyclopropyl-2-methylthiazole Analogues with Enhanced Specificity and Potency

The rational design of new analogues based on the this compound scaffold is a key area for future research. By systematically modifying the core structure, it is possible to enhance the potency, selectivity, and pharmacokinetic properties of these compounds. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups and structural modifications influence biological activity.

Key strategies for the rational design of this compound analogues include:

Modification of the cyclopropyl (B3062369) group: Altering the substituents on the cyclopropyl ring can impact the compound's interaction with target proteins.

Functionalization of the thiazole (B1198619) ring: The thiazole ring offers multiple sites for chemical modification, allowing for the introduction of various functional groups to optimize binding affinity and selectivity.

Bioisosteric replacement: Replacing certain functional groups with bioisosteres can improve the compound's metabolic stability and pharmacokinetic profile without compromising its biological activity.

A hypothetical SAR study for a series of this compound analogues is presented in Table 1. This table illustrates how systematic modifications to the core structure could influence inhibitory activity against a hypothetical kinase target.

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) |

| 1 | H | H | 500 |

| 2 | CH3 | H | 250 |

| 3 | Cl | H | 100 |

| 4 | H | Phenyl | 75 |

| 5 | Cl | Phenyl | 10 |

This is a hypothetical table for illustrative purposes.

Exploration of Novel Biological Targets and Therapeutic Areas